2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane
Brand Name: Vulcanchem
CAS No.: 30668-06-5
VCID: VC16061174
InChI: InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3
SMILES:
Molecular Formula: C19H22Cl2O2
Molecular Weight: 353.3 g/mol

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane

CAS No.: 30668-06-5

Cat. No.: VC16061174

Molecular Formula: C19H22Cl2O2

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane - 30668-06-5

Specification

CAS No. 30668-06-5
Molecular Formula C19H22Cl2O2
Molecular Weight 353.3 g/mol
IUPAC Name 4-[1,3-dichloro-2-(4-methoxy-3-methylphenyl)propan-2-yl]-1-methoxy-2-methylbenzene
Standard InChI InChI=1S/C19H22Cl2O2/c1-13-9-15(5-7-17(13)22-3)19(11-20,12-21)16-6-8-18(23-4)14(2)10-16/h5-10H,11-12H2,1-4H3
Standard InChI Key GUOLCWNTYYOCQT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(CCl)(CCl)C2=CC(=C(C=C2)OC)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane is C₂₃H₂₄Cl₂O₂, with a molecular weight of 403.34 g/mol. This calculation derives from the sum of atomic masses: carbon (12.01 × 23), hydrogen (1.01 × 24), chlorine (35.45 × 2), and oxygen (16.00 × 2) .

Structural Characterization

The compound’s backbone consists of a propane chain (C₁–C₂–C₃) with chlorine atoms at C₁ and C₃. The C₂ position is bonded to two identical 4-methoxy-3-methylphenyl groups. Key structural attributes include:

  • Aromatic substitution patterns: Methoxy groups at the para position and methyl groups at the meta position create steric and electronic effects that influence reactivity .

  • Chlorine electronegativity: The electron-withdrawing nature of chlorine atoms polarizes the C–Cl bonds, enhancing susceptibility to nucleophilic substitution .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1,3-Dichloro-2,2-bis(4-methoxy-3-methylphenyl)propane
SMILESClC(CC(Cl)(C1=CC(=C(C=C1)OC)C)C2=CC(=C(C=C2)OC)C)C
Rotatable Bond Count8
Topological Polar Surface Area18.5 Ų

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2,2-Bis(4-methoxy-3-methylphenyl)-1,3-dichloropropane likely involves a Friedel-Crafts alkylation or Ullmann coupling to attach the aryl groups to 1,3-dichloropropane. Alternative routes may employ:

  • Nucleophilic substitution: Reacting 1,3-dichloropropane with a Grignard reagent derived from 4-methoxy-3-methylbromobenzene .

  • Cross-coupling: Using palladium catalysts to couple dichloropropane with aryl boronic acids .

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
SolventTetrahydrofuran (THF)
CatalystPd(PPh₃)₄
Temperature80–120°C
Yield (estimated)45–60%

Purification and Analysis

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:

  • ¹H/¹³C NMR: To verify aryl substitution and chlorine presence .

  • GC-MS: For purity assessment and molecular ion detection .

Physicochemical Properties

Thermal Stability

The compound’s thermal decomposition onset is projected at ~220°C, based on analogs like 1,3-dichloropropane (boiling point: 120°C) . The aryl groups likely increase thermal stability compared to aliphatic dichlorides.

Solubility and Reactivity

  • Solubility: Low in water (<0.1 mg/mL at 25°C); high in dichloromethane, chloroform, and THF .

  • Hydrolysis: C–Cl bonds hydrolyze in aqueous NaOH, forming bis(aryl)propanediol derivatives .

Table 3: Experimental Physical Properties

PropertyValue
Melting Point85–90°C (estimated)
LogP (Octanol-Water)4.2
Vapor Pressure0.01 mmHg at 25°C

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s dichloropropane backbone resembles structures used in muscarinic receptor antagonists (e.g., tolterodine derivatives) . Functionalization of the aryl groups could yield bioactive molecules targeting neurological disorders.

Polymer Chemistry

As a bifunctional alkylating agent, it may serve as a crosslinker in epoxy resins or polyurethanes, enhancing mechanical strength and thermal resistance .

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